molecular formula C17H24N4OS B6418832 N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 70059-57-3

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No.: B6418832
CAS No.: 70059-57-3
M. Wt: 332.5 g/mol
InChI Key: IAHMARGGZULNOX-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a tetrahydrobenzothiolo ring, and a pyrimidine ring.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing a morpholine ring are used for their antifungal or anticancer properties .

Safety and Hazards

As with any chemical compound, handling requires appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Given the presence of the morpholine ring, it might be interesting to investigate its potential as a pharmaceutical agent .

Preparation Methods

The synthesis of N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves multiple steps. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the formation of the tetrahydrobenzothiolo ring and the pyrimidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: This compound shares a similar morpholine and propyl group but differs in the benzothiazole ring structure.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyrimidine ring but differ in the additional ring structures and functional groups.

The uniqueness of N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-2-5-14-13(4-1)15-16(19-12-20-17(15)23-14)18-6-3-7-21-8-10-22-11-9-21/h12H,1-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMARGGZULNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318607
Record name N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70059-57-3
Record name NSC333009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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